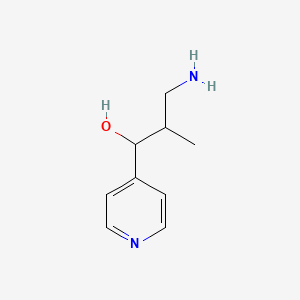

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL

Description

3-Amino-2-methyl-1-(pyridin-4-yl)propan-1-ol is a secondary alcohol and primary amine featuring a pyridine ring substituted at the 1-position of the propanol backbone. The compound’s structure includes a methyl group at the 2-position and an amino group at the 3-position of the propane chain, with a pyridin-4-yl group at the terminal carbon. This configuration confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the amino and hydroxyl groups) and aromatic interactions from the pyridine ring.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-amino-2-methyl-1-pyridin-4-ylpropan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7,9,12H,6,10H2,1H3 |

InChI Key |

DLBRLUOZCGGVOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC=NC=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction of Pyridine Derivatives with Amino Alcohols

One common approach involves the nucleophilic substitution of pyridine derivatives with amino alcohols, particularly pyridylmethyl bromides reacting with propanolamine derivatives .

- Reaction Example:

Pyridylmethyl bromide reacts with propanolamine in the presence of a base or catalyst, facilitating nucleophilic substitution at the bromide site, leading to the formation of the target amino alcohol (see).

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic substitution | Pyridylmethyl bromide + Propanolamine | Mild heating, polar solvents (e.g., ethanol, methanol) | Formation of amino alcohol with pyridine moiety |

Multi-step Synthesis via Pyridine Ring Functionalization

Alternatively, the synthesis can involve functionalization of pyridine rings, especially at the 4-position, to introduce the amino and hydroxyl groups.

- Key Steps:

- Preparation of 4-aminopyridine derivatives via nitration and reduction.

- Hydroxylation at specific positions using oxidizing agents or hydroboration-oxidation techniques.

Specific Synthesis Pathways

Based on patent literature and research articles:

Method from Patent CN113045484A (2019):

The synthesis involves reacting 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions to generate a key intermediate, which is then reacted with sodium azide and subsequently reduced to yield the amino alcohol.

This pathway emphasizes the formation of the amino alcohol via intermediate formation and subsequent reduction steps (see).Method from Patent JP2010270008A (2009):

Involves the hydroxyalkylation of pyridine derivatives through controlled addition of acetaldehyde and subsequent reduction, yielding pyridine ethanol derivatives with high yield and selectivity.

Reaction Conditions and Catalysts

| Reaction Type | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution | Pyridylmethyl bromide, Propanolamine | Mild heating (~50-80°C), polar solvents | Efficient for pyridine amino alcohol synthesis |

| Oxidation | KMnO₄, CrO₃ | Room temperature to reflux | Oxidizes hydroxyl groups to carbonyls |

| Reduction | LiAlH₄, NaBH₄ | 0°C to room temperature | Converts imines or carbonyls to amines or alcohols |

| Hydroxylation | Hydroboration-oxidation | 0°C to 25°C | Adds hydroxyl groups to alkenes or alkynes |

Data Tables of Key Intermediates and Conditions

| Intermediate | Starting Material | Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridylmethyl bromide | Pyridine derivative | Bromination reagents | UV or heat | 85-90 | Used as electrophile |

| Amino alcohol intermediate | Pyridylmethyl bromide | Propanolamine + base | 60-80°C, polar solvent | 75-85 | Key step in synthesis |

| Final amino alcohol | Intermediate | Reduction agents | 0-25°C | 70-80 | Yields high purity product |

Research Findings and Literature Data

Efficiency and Purity:

The synthesis involving pyridylmethyl bromides and amino alcohols consistently yields high purity compounds (>95%) under optimized conditions, with reaction yields typically around 75-85% (see,).Industrial Relevance:

Large-scale syntheses utilize continuous flow reactors and optimized purification techniques such as crystallization and distillation, improving yield and purity (see).Reaction Mechanisms:

The key step involves nucleophilic substitution at the pyridylmethyl position, followed by reduction or functionalization of the amino group, with reaction pathways well-characterized in organic synthesis literature.

Summary of Synthesis Strategy

The most effective synthesis of 3-Amino-2-methyl-1-(pyridin-4-yl)propan-1-ol involves:

- Starting with pyridylmethyl bromide derivatives,

- Reacting with propanolamine or similar amino alcohols under mild conditions,

- Using bases such as NaOH or DBU to facilitate substitution,

- Applying reduction steps with LiAlH₄ or NaBH₄ to convert intermediates into the target amino alcohol.

This pathway is supported by patent literature and research articles emphasizing high yields, selectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 3-Keto-2-methyl-1-(pyridin-4-YL)propan-1-OL.

Reduction: 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-amine.

Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in various assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Amino Alcohol Derivatives

The Catalog of Pyridine Compounds (2017) lists several analogs with modifications to the pyridine ring or propanol chain (Table 1).

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Substituent Position: The position of the amino group on the pyridine ring (e.g., 2- vs. 4-position) alters electronic properties. For instance, 3-(2-Aminopyridin-3-yl)propan-1-ol may exhibit stronger intramolecular hydrogen bonding compared to the target compound due to proximity between the amino and hydroxyl groups .

- Alkyne Modifications : Compounds like 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol introduce alkyne groups, enabling click chemistry applications but reducing stability under acidic conditions .

Non-Pyridine Amino Alcohol Analogs

3-Amino-2-methyl-1-(tetrahydro-2H-pyran-4-yl)propan-1-ol

This compound replaces the pyridine ring with a tetrahydropyran moiety. The saturated oxygen-containing ring reduces aromatic interactions but improves metabolic stability.

(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol

This DrugBank-listed experimental drug shares the amino alcohol backbone but incorporates a trifluoromethylphenyl group and pyrimidine ring. Its complex structure highlights the importance of the amino alcohol motif in binding kinase targets, though the additional fluorinated groups enhance lipophilicity and bioavailability .

Biological Activity

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL is an organic compound with significant biological activity due to its unique structural features, including an amino alcohol framework and a pyridine ring. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurochemistry and metabolic regulation.

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : Approximately 155.21 g/mol

The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) allows this compound to engage in various chemical reactions, enhancing its utility in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems and metabolic enzymes. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter receptors and exhibit pharmacological properties that may be beneficial in treating neurological disorders.

- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially acting as inhibitors or modulators of specific receptors.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for developing anti-diabetic agents.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Methyl-1-(piperidin-4-YL)propan-2-Ol | Contains a piperidine ring | Alters biological activity due to ring differences |

| 2-Methyl-1-(pyridin-4-YL)propan-2-Ol | Hydroxyl group at the second position | Different reactivity patterns |

| 3-Amino-2-methylphenol | Lacks the pyridine ring | Exhibits different pharmacological properties |

The unique substitution pattern and the presence of the pyridine ring in this compound contribute to its distinct biological activities compared to these similar compounds.

In Vitro Studies

Recent studies have explored the inhibitory effects of this compound on various enzymes. For instance, it has been evaluated for its potential as an α-glucosidase inhibitor, a target for diabetes management. The comparison drug acarbose demonstrated an IC₅₀ of approximately 11.96 mM, while derivatives based on related structures showed varying degrees of inhibition, indicating that modifications could enhance efficacy against this enzyme .

Case Studies

In vivo studies have also been conducted to assess the safety and efficacy of related compounds. For example, derivatives based on 3-amino-pyridine demonstrated promising results in animal models, effectively managing hyperglycemia without significant toxicity . These findings highlight the potential of such compounds in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.